

# refining HWL-088 treatment protocols

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| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HWL-088  |           |
| Cat. No.:            | B2774508 | Get Quote |

## **HWL-088 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing **HWL-088** in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

# Frequently Asked Questions (FAQs)

Q1: What is HWL-088 and what is its primary mechanism of action?

A1: **HWL-088** is a potent free fatty acid receptor 1 (FFAR1) agonist with an EC50 of 18.9 nM.[1] [2] It also exhibits moderate peroxisome proliferator-activated receptor  $\delta$  (PPAR $\delta$ ) activity (EC50 = 570.9 nM).[1][2] Its primary mechanism involves stimulating glucose-dependent insulin secretion from pancreatic  $\beta$ -cells by activating FFAR1.[1][2] Additionally, its partial agonism of PPAR $\delta$  contributes to improved lipid metabolism.[1][2]

Q2: What are the potential therapeutic applications of **HWL-088**?

A2: **HWL-088** is being investigated as a potential treatment for type 2 diabetes mellitus.[3] Studies have shown that it improves glucose and lipid metabolism, enhances  $\beta$ -cell function, and reduces fat accumulation in adipose tissue and the liver.[1][2] It has also demonstrated synergistic effects when used in combination with metformin.[1][2]

Q3: How does **HWL-088** compare to other FFAR1 agonists like TAK-875?



A3: Long-term administration of **HWL-088** has shown better glucose control and plasma lipid profiles compared to TAK-875.[1][2] **HWL-088**'s dual activity as a FFAR1 agonist and a moderate PPAR $\delta$  agonist may contribute to its enhanced therapeutic profile.

Q4: What are the known effects of HWL-088 on gene expression?

A4: **HWL-088** has been shown to up-regulate the expression of pancreas duodenum homeobox-1 (PDX-1), a key transcription factor for  $\beta$ -cell function.[1][2] In the context of non-alcoholic steatohepatitis (NASH), it has been observed to regulate the expression of genes related to inflammation, fibrosis, and oxidative stress.

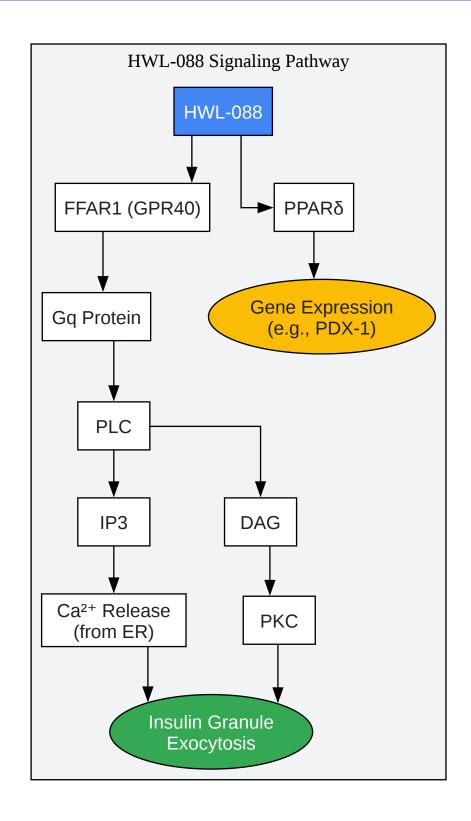
### **Data Presentation**

Table 1: In Vitro Efficacy of HWL-088

| Target | Activity        | EC50 (nM)   |
|--------|-----------------|-------------|
| FFAR1  | Agonist         | 18.9[1][2]  |
| ΡΡΑΠδ  | Partial Agonist | 570.9[1][2] |

# Signaling Pathway and Experimental Workflow

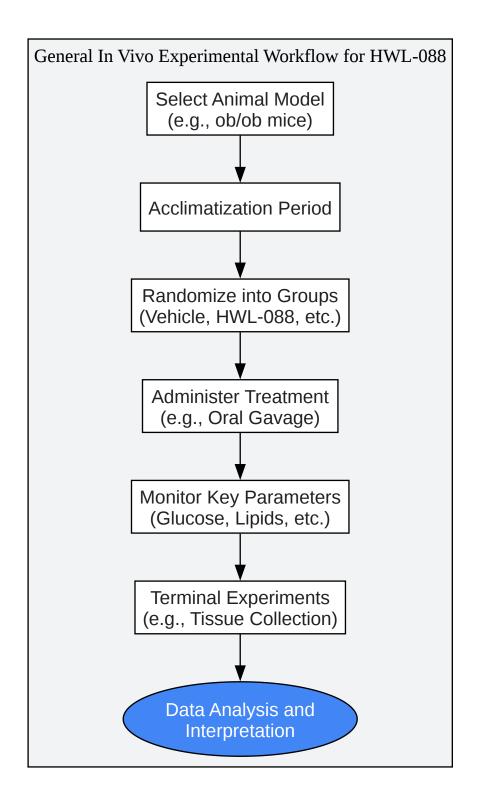




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Caption: Signaling pathway of **HWL-088** through FFAR1 and PPAR $\delta$ .





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